molecular formula C22H23ClN4O4S B2584337 ethyl 2-((4-(3-chloro-2-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476433-29-1

ethyl 2-((4-(3-chloro-2-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2584337
CAS No.: 476433-29-1
M. Wt: 474.96
InChI Key: HTCLIAQITCJDBF-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(3-chloro-2-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by:

  • Triazole core: A 1,2,4-triazole ring, which is a nitrogen-rich heterocycle known for diverse bioactivity.
  • Substituents:
    • Position 4: 3-Chloro-2-methylphenyl group (steric and electronic modulation via chloro and methyl groups).
    • Position 5: (4-Methoxybenzamido)methyl group (introduces hydrogen-bonding capacity via the amide and methoxy moieties).
    • Position 3: Ethyl thioacetate side chain (lipophilic ester for improved membrane permeability).

Properties

IUPAC Name

ethyl 2-[[4-(3-chloro-2-methylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c1-4-31-20(28)13-32-22-26-25-19(27(22)18-7-5-6-17(23)14(18)2)12-24-21(29)15-8-10-16(30-3)11-9-15/h5-11H,4,12-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCLIAQITCJDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Derivatives with Varied Aromatic Substituents

a. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives ()
  • Key Differences :
    • Ethoxy and methoxy groups at positions 4 and 5, respectively (vs. chloro-methylphenyl and methoxybenzamido in the target compound).
    • Thiol (-SH) at position 3 (vs. thioacetate ethyl ester).
  • Synthesis : Uses cesium carbonate-mediated alkylation in DMF, a common method for triazole thiolate intermediates .
  • Implications : The ethoxy group enhances lipophilicity, while the thiol may reduce stability compared to the ethyl ester in the target compound.
b. 4-(2-Ethylphenyl)-5-[(4-methoxyphenylamino)methyl]-4H-1,2,4-triazole-3-thiol ()
  • Key Differences: 2-Ethylphenyl at position 4 (vs. chloro-methylphenyl). 4-Methoxyphenylamino group (vs. 4-methoxybenzamido).
  • Synthesis : Reflux with 2-ethylphenyl isothiocyanate and hydrazide, followed by KOH-mediated cyclization .

Thiadiazole and Thiazole Analogs

a. 1,3,4-Thiadiazole Derivatives ()
  • Key Differences: Thiadiazole core (vs. triazole). Substituted benzylidene or phenylamino groups (e.g., 4-chlorobenzylidene in ).
  • Bioactivity : Demonstrated insecticidal and fungicidal activities due to sulfur’s electronegativity and aromatic interactions .
  • Implications : Triazoles generally exhibit broader bioavailability than thiadiazoles due to nitrogen-rich frameworks.
b. Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate ()
  • Key Differences :
    • Sodium carboxylate (vs. ethyl ester) improves aqueous solubility.
    • Hybrid triazole-thiadiazole structure (unlike the target’s triazole-amide).
  • Findings : Molecular docking revealed enhanced enzyme interaction energy compared to reference drugs, attributed to the thiadiazole’s electron-withdrawing effects .

Methoxy-Substituted Triazoles ()

  • Key Compounds : 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids.
  • Differences :
    • Dimethoxyphenyl groups (vs. single methoxy in the target compound).
    • Free carboxylic acid or salts (vs. ethyl ester).
  • Bioactivity : Antimicrobial and antifungal activities linked to methoxy groups’ electron-donating effects and hydrogen bonding .
  • Implications : The target’s single methoxy may balance lipophilicity and polarity for optimal bioavailability.

Ethyl Ester Analogs ()

a. Ethyl 2-((4-(2-Methoxyphenyl)-5-((3-Methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate ()
  • Key Differences :
    • 2-Methoxyphenyl at position 4 (vs. 3-chloro-2-methylphenyl).
    • 3-Methylbenzamido group (vs. 4-methoxybenzamido).
  • Implications : The chloro group in the target compound may enhance metabolic stability compared to methyl .
b. Ethyl 2-[4-Methyl-5-(Methylamino)-4H-1,2,4-Triazol-3-yl]acetate ()
  • Key Differences: Methyl and methylamino substituents (vs. aromatic groups in the target compound).
  • Properties : Simpler structure with reduced steric bulk, likely favoring rapid clearance .

Structural and Functional Analysis Table

Compound Core Position 4 Position 5 Position 3 Key Bioactivity
Target Compound 1,2,4-Triazole 3-Chloro-2-methylphenyl (4-Methoxybenzamido)methyl Ethyl thioacetate Hypothetical antimicrobial
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) [1] 1,2,4-Triazole 4-Ethoxyphenyl 4-Methoxyphenyl Thiol Not reported
Sodium thioacetate salt [5, 8] 1,2,4-Triazole Phenyl Thiadiazole-thioether hybrid Sodium carboxylate High enzyme interaction
Dimethoxyphenyl derivative [9] 1,2,4-Triazole 2,4-Dimethoxyphenyl Thioacetic acid Carboxylic acid Antimicrobial
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate [13] Thiazole 4-Methoxyphenyl (thiazole) N/A Ethyl acetate Not reported

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